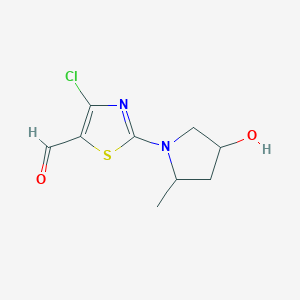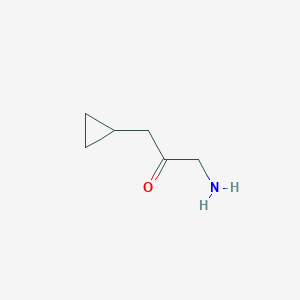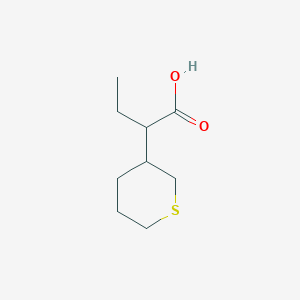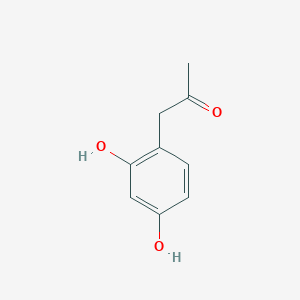
2-Methyl-5-(2-methylpiperidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methylpiperidin-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition can be used, followed by reduction to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale cyclization and reduction reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methylpiperidin-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in various biochemical assays.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biochemical outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine include other piperidine derivatives such as:
- 2-Methylpiperidine
- 2-Pipecoline
- α-Methylpiperidine
- α-Pipecoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-6-7-12(9-13-10)14-8-4-3-5-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
IRUSBIHSNPVICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)N2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13157755.png)


![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)



![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)


![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
